molecular formula C13H8Cl2N4O B2403176 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-84-9

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2403176
CAS RN: 2034583-84-9
M. Wt: 307.13
InChI Key: URSBYACCVFWEAL-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

These compounds allow good solid-state emission intensities, meaning they can be designed as solid-state emitters by proper structural selection .

Commercial Probes

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Drug Discovery

The great synthetic versatility of these compounds permits structural modifications throughout its periphery, making them a privileged scaffold for combinatorial library design and drug discovery .

Antiproliferative Activity

A novel series of pyrazolo pyrimidine substituted diamides has been synthesized and screened for their in vitro antiproliferative activity using an MTT assay .

CDK2 Inhibitors

These derivatives have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines, making them potential CDK2 inhibitors .

Lipid Droplet Biomarkers

These compounds can be used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating the interesting versatility of this core .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Future research could focus on exploring these potentials further.

properties

IUPAC Name

2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBYACCVFWEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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